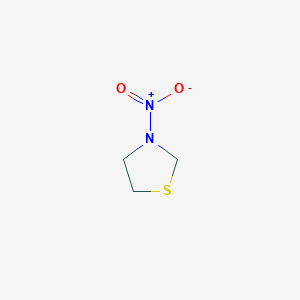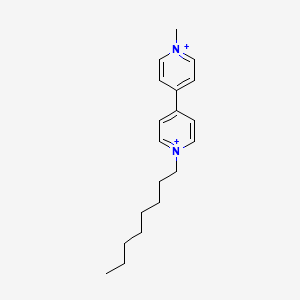
3-Nitro-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a nitro group at the third position enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1,3-thiazolidine typically involves the condensation of cysteamine hydrochloride with nitro-substituted aldehydes or ketones. One common method includes the reaction of cysteamine hydrochloride with 1,1-bis(methylthio)-2-nitroethylene in the presence of trimethylamine and aromatic aldehydes in a solvent mixture of water and ethanol .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors to enhance yield and purity, as well as the implementation of green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitro-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Nitro-1,3-thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Nitro-1,3-thiazolidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Thiazolidine: Lacks the nitro group, resulting in different reactivity and biological properties.
Thiazolidinedione: Contains a carbonyl group, used in the treatment of diabetes.
Thiazole: A related heterocycle with different substitution patterns and biological activities.
Uniqueness: 3-Nitro-1,3-thiazolidine is unique due to the presence of the nitro group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
104549-75-9 |
|---|---|
Molekularformel |
C3H6N2O2S |
Molekulargewicht |
134.16 g/mol |
IUPAC-Name |
3-nitro-1,3-thiazolidine |
InChI |
InChI=1S/C3H6N2O2S/c6-5(7)4-1-2-8-3-4/h1-3H2 |
InChI-Schlüssel |
JJTJTCNDEIYUTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCN1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B14320389.png)

![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)


![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)
![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)





